molecular formula C49H50ClN3O7 B14660421 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol CAS No. 49736-43-8

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol

Cat. No.: B14660421
CAS No.: 49736-43-8
M. Wt: 828.4 g/mol
InChI Key: OFZWMHBOIMWLFB-UHFFFAOYSA-N
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Description

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of naphthalen-2-ol with aldehydes under specific conditions . The reaction is often carried out in the presence of a catalyst such as pyrrolidine at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield naphthoquinones, while reduction of the carboxylic acids may produce naphthyl alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Naphthoic acids: Compounds with similar naphthalene-based structures and carboxylic acid groups.

    Quinoline derivatives: Compounds containing the quinoline moiety, often used in medicinal chemistry.

Uniqueness

This compound is unique due to its combination of naphthalene and quinoline structures, which imparts distinct chemical and biological properties

Properties

CAS No.

49736-43-8

Molecular Formula

C49H50ClN3O7

Molecular Weight

828.4 g/mol

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol

InChI

InChI=1S/C26H34ClN3O.C23H16O6/c1-4-30(5-2)16-8-9-19(3)28-18-26(31)23-17-25(20-12-14-21(27)15-13-20)29-24-11-7-6-10-22(23)24;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h6-7,10-15,17,19,26,28,31H,4-5,8-9,16,18H2,1-3H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)

InChI Key

OFZWMHBOIMWLFB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NCC(C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Origin of Product

United States

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